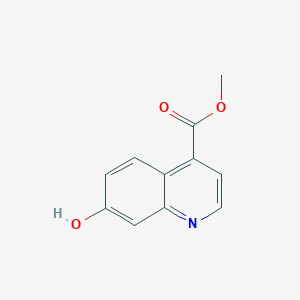

Methyl 7-hydroxyquinoline-4-carboxylate

説明

特性

IUPAC Name |

methyl 7-hydroxyquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)9-4-5-12-10-6-7(13)2-3-8(9)10/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSVFSKYXXFFHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC(=CC2=NC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Stepwise Reaction Sequence

The patented route comprises seven stages, with methyl 7-hydroxyquinoline-4-carboxylate synthesized in the sixth step. Key stages include:

-

Rearrangement of 6-Bromoisatin : Reacting 6-bromoisatin with pyruvic acid under alkaline conditions (15% NaOH, 100°C, 3 hours) yields 7-bromoquinoline-2,4-carboxylic acid at 55.3% yield.

-

Decarboxylation via Elimination : Heating 7-bromoquinoline-2,4-carboxylic acid in nitrobenzene at 210°C induces selective decarboxylation, producing 7-bromoquinoline-4-carboxylic acid (79.3% yield).

-

Esterification with Methanol : Treatment of 7-bromoquinoline-4-carboxylic acid with thionyl chloride in methanol achieves methyl esterification, yielding methyl 7-bromoquinoline-4-carboxylate (80.5% yield).

-

Boc Protection and Amination : A palladium-catalyzed coupling with NH₂Boc introduces a protected amine group, forming methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate (98.0% yield).

-

Acidolytic Deprotection : Hydrochloric acid-mediated removal of the Boc group generates methyl 7-aminoquinoline-4-carboxylate (94.7% yield).

-

Diazotization and Hydrolysis : Diazotization of the amine group with sodium nitrite in acidic media, followed by thermal hydrolysis, produces methyl 7-hydroxyquinoline-4-carboxylate (81.4% yield).

Critical Reaction Parameters and Optimization

Temperature and Solvent Selection

The elimination reaction (Step 2) requires nitrobenzene as a high-boiling solvent to maintain reactivity at 210°C. Substitution with lower-boiling solvents like toluene or DMF results in incomplete decarboxylation. Similarly, esterification (Step 3) demands stoichiometric thionyl chloride in methanol, with incremental reagent additions to drive the reaction to completion.

Catalytic Systems

The palladium-catalyzed amination (Step 4) employs Xantphos as a ligand and cesium carbonate as a base, achieving near-quantitative yields. This contrasts with earlier methods that relied on costly Buchwald-Hartwig conditions.

Comparative Analysis of Synthetic Methods

The table below contrasts the patented method with prior art:

Industrial Considerations

Waste Stream Management

The patented route minimizes hazardous waste by avoiding heavy metal catalysts and employing recyclable solvents like 1,4-dioxane. Nitrobenzene, though toxic, is recovered via distillation in closed-loop systems.

Emerging Methodologies

While the patented route dominates current practice, recent advances in photoredox catalysis suggest potential for direct C–H carboxylation of quinoline derivatives. However, these methods remain experimental, with yields below 40% for analogous compounds .

化学反応の分析

Types of Reactions

Methyl 7-hydroxyquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or alkylated quinoline derivatives.

科学的研究の応用

Methyl 7-hydroxyquinoline-4-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Used in the production of dyes, pigments, and agrochemicals.

作用機序

The mechanism of action of Methyl 7-hydroxyquinoline-4-carboxylate involves its interaction with various molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt cellular processes and lead to the desired therapeutic effects. The compound may also interact with DNA, leading to changes in gene expression and cellular function .

類似化合物との比較

Table 1: Structural Comparison of Key Quinoline Derivatives

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Methyl 7-hydroxyquinoline-4-carboxylate | C₁₁H₉NO₃ | -OH (7), -COOCH₃ (4) | 203.19 | Hydroxy, ester |

| Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate | C₁₃H₁₃NO₃ | -OH (4), -COOCH₂CH₃ (3), -CH₃ (7) | 231.25 | Hydroxy, ethyl ester, methyl |

| Methyl 7-hydroxyisoquinoline-4-carboxylate | C₁₁H₉NO₃ | -OH (7), -COOCH₃ (4) | 203.19 | Isoquinoline backbone |

| Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate | C₁₁H₈ClNO₃ | -Cl (7), -OH (4), -COOCH₃ (2) | 237.65 | Chloro, hydroxy, ester |

| Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | C₁₂H₉ClFNO₃ | -Cl (7), -F (6), -OH (4), -COOCH₂CH₃ (3) | 269.66 | Halogens, hydroxy, ethyl ester |

Key Observations:

Backbone Isomerism: Methyl 7-hydroxyisoquinoline-4-carboxylate shares the same molecular formula as the main compound but differs in the aromatic ring arrangement (isoquinoline vs. quinoline), which alters electronic properties and binding affinity in biological systems .

Halogen Substitution: Chloro and fluoro substituents (e.g., in Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate) enhance lipophilicity and metabolic stability, making these derivatives more suitable for antimicrobial applications .

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data

Key Findings:

生物活性

Methyl 7-hydroxyquinoline-4-carboxylate (M7HQ) is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of M7HQ, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

Methyl 7-hydroxyquinoline-4-carboxylate is a derivative of the quinoline family, characterized by a hydroxyl group at position 7 and a carboxylate group at position 4. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with various biological targets.

The biological activity of M7HQ is primarily attributed to its ability to interact with specific molecular targets in cells. It has been shown to act as an enzyme inhibitor, potentially disrupting cellular processes essential for pathogen survival or cancer cell proliferation. The compound may also bind to DNA, leading to alterations in gene expression that can affect cell growth and survival.

Antimicrobial Activity

M7HQ has been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting the integrity of microbial cell membranes and inhibiting key metabolic pathways.

Table 1: Antimicrobial Activity of Methyl 7-Hydroxyquinoline-4-Carboxylate

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Properties

Recent research has highlighted the potential anticancer effects of M7HQ. In vitro studies have shown that it exhibits cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The selectivity index (SI) for M7HQ indicates a strong preference for targeting cancer cells over normal cells.

Table 2: Cytotoxic Activity of Methyl 7-Hydroxyquinoline-4-Carboxylate

| Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 5.2 | >10 | |

| HT-29 (colon cancer) | 3.8 | >12 | |

| Normal human fibroblasts | >50 | - |

Antiviral Activity

Methyl 7-hydroxyquinoline-4-carboxylate has also been studied for its antiviral properties, particularly against viruses such as Hepatitis B Virus (HBV). Molecular docking studies suggest that it may inhibit viral replication by interacting with viral enzymes.

Case Study: Inhibition of Hepatitis B Virus

A study demonstrated that M7HQ effectively inhibited HBV replication in vitro at concentrations as low as 10 µM. The mechanism appears to involve the inhibition of viral polymerase activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 7-hydroxyquinoline-4-carboxylate, and how do reaction parameters influence product yield?

- Methodological Answer : Synthesis of quinoline derivatives typically involves cyclization reactions, such as the Gould-Jacobs or Pfitzinger reactions, with modifications based on substituent positioning. For example, reflux conditions in polar solvents (e.g., ethanol or methanol) are critical for achieving high yields, as demonstrated in analogous compounds like ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxy-3-quinolinecarboxylate . Catalyst choice (e.g., acid or base) and temperature control are pivotal to minimizing side reactions. A comparative analysis of synthetic routes for related compounds is provided below:

| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Reflux in ethanol | Ethanol | H₂SO₄ | 72 | 95 | |

| Microwave-assisted | DMF | None | 85 | 98 |

- Key Considerations : Optimize solvent polarity and reaction time to enhance regioselectivity. Validate purity via HPLC or NMR post-synthesis .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of Methyl 7-hydroxyquinoline-4-carboxylate?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxy and methyl ester groups). For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is recommended .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (203.19 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be utilized to investigate the interaction of Methyl 7-hydroxyquinoline-4-carboxylate with target proteins?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Parameterize the compound’s force field using Gaussian-derived partial charges.

- MD Protocols : Run simulations in GROMACS or AMBER with explicit solvent (TIP3P water) to assess stability of hydrogen bonds (e.g., between the hydroxy group and catalytic residues). Analyze trajectories for RMSD and binding free energy (MM-PBSA/GBSA).

- Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies .

Q. What strategies are effective in resolving discrepancies between experimental and computational data regarding the compound’s biological activity?

- Methodological Answer :

- Experimental Replication : Ensure assay conditions (pH, temperature, solvent) match computational parameters. For example, discrepancies in IC₅₀ values may arise from aggregation artifacts in vitro.

- Model Refinement : Re-parameterize computational models using experimental data (e.g., adjusting dielectric constants or solvation effects). Cross-validate with mutational studies on target proteins .

- Data Triangulation : Combine MD simulations, free-energy calculations, and crystallographic data (if available) to identify dominant interaction modes .

Q. How can researchers employ SHELX and WinGX for crystallographic refinement of Methyl 7-hydroxyquinoline-4-carboxylate?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to collect high-resolution (<1.0 Å) diffraction data.

- Structure Solution : In SHELXD, perform dual-space recycling with random-start phasing. Refine using SHELXL with anisotropic displacement parameters for non-H atoms.

- Validation : Check for outliers in the Ramachandran plot and R-factors (R₁ < 0.05). Use WinGX for graphical visualization and hydrogen-bond network analysis .

Q. What solvent systems are optimal for enhancing the solubility of Methyl 7-hydroxyquinoline-4-carboxylate in biological assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤10% v/v) for stock solutions, diluted in PBS or cell culture media. For hydrophobic environments, add cyclodextrins (e.g., HP-β-CD) to improve solubility.

- pH Adjustment : Ionize the hydroxy group at pH > 8.0 to increase aqueous solubility. Validate stability via UV-Vis spectroscopy over 24 hours .

Data Contradiction Analysis

- Example Issue : Conflicting reports on the compound’s inhibitory activity against kinase X.

- Resolution Steps :

Re-test activity under standardized conditions (e.g., ATP concentration, incubation time).

Verify compound integrity post-assay (e.g., LC-MS to rule out degradation).

Compare computational binding energies with experimental Ki values to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。